1-isopropyl-5-(methoxymethyl)-1H-pyrazole

説明

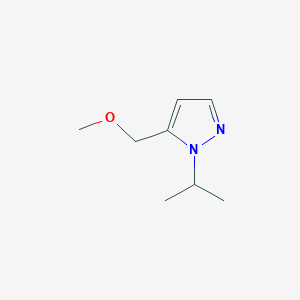

1-Isopropyl-5-(methoxymethyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an isopropyl group at the first position and a methoxymethyl group at the fifth position of the pyrazole ring

準備方法

The synthesis of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-1H-pyrazole with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

1-Isopropyl-5-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, treatment with halogenating agents can lead to the formation of halogenated pyrazoles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

科学的研究の応用

Scientific Research Applications

The applications of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting key signaling pathways involved in tumorigenesis .

- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response. This inhibition could lead to a reduction in the production of pro-inflammatory mediators, offering therapeutic benefits for inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that this compound may provide neuroprotective effects, particularly against oxidative stress. It has been shown to mitigate neuronal damage caused by oxidative stressors, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Activity

Preliminary investigations reveal that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Table 1: Biological Activities of this compound

| Activity Type | Effect | Mechanism of Action |

|---|---|---|

| Anticancer | Inhibits tumor growth | Induces apoptosis; inhibits MAPK pathway |

| Anti-inflammatory | Reduces inflammation | Inhibits cyclooxygenase enzymes |

| Neuroprotective | Protects against oxidative stress | Mitigates oxidative damage |

| Antimicrobial | Inhibits bacterial growth | Disrupts cell membranes |

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on HeLa (cervical cancer) and MCF7 (breast cancer) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In an experimental model using hydrogen peroxide to induce oxidative stress in neuronal cells, treatment with this compound resulted in decreased markers of oxidative damage compared to untreated controls. This suggests its potential utility in neurodegenerative disease models .

作用機序

The mechanism of action of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

類似化合物との比較

1-Isopropyl-5-(methoxymethyl)-1H-pyrazole can be compared with other similar compounds such as:

1-isopropyl-5-methyl-1H-pyrazole: Lacks the methoxymethyl group, which may result in different chemical and biological properties.

1-isopropyl-5-methoxy-1H-pyrazole: Contains a methoxy group instead of a methoxymethyl group, leading to variations in reactivity and applications.

1-isopropyl-5-(hydroxymethyl)-1H-pyrazole: The hydroxymethyl group may impart different solubility and reactivity characteristics.

生物活性

1-Isopropyl-5-(methoxymethyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 156.19 g/mol |

| Boiling Point | Approximately 200°C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, this compound demonstrated potent activity against several bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound exhibited a strong ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases. The IC50 value was determined to be lower than that of some known antioxidants, indicating its effectiveness in this regard .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in inflammatory pathways and microbial metabolism. The compound's structure allows it to interact with key molecular targets, altering their function and leading to decreased inflammation and microbial growth.

Enzyme Interaction Table

| Enzyme Target | Effect |

|---|---|

| COX-2 | Inhibition |

| Lipoxygenase | Inhibition |

| Dipeptidyl Peptidase IV | Inhibition |

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a noteworthy reduction in bacterial load in treated cultures compared to controls .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of this pyrazole derivative. The findings indicated that it effectively scavenged free radicals and reduced oxidative stress markers in cellular models, suggesting its potential for therapeutic use in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-isopropyl-5-(methoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or diketones. Key steps include:

- Intermediate formation : Use of methoxymethyl-protected precursors to introduce the substituent at position 5 .

- Catalyst optimization : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures may improve yield in cyclization steps .

- Temperature control : Reactions often proceed at 80–120°C; microwave-assisted synthesis can reduce time .

Example Optimization Table :

| Parameter | Typical Range | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst | ZnCl₂, BF₃·OEt₂ | ↑ Regioselectivity |

| Solvent | DMF vs. EtOH/H₂O | DMF ↑ rate; EtOH/H₂O ↑ purity |

| Temp (°C) | 80–120 | Higher temps reduce side products |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Focus on the methoxymethyl group (δ ~3.3 ppm for OCH₃, δ ~4.2 ppm for CH₂O) and isopropyl protons (δ ~1.2–1.4 ppm for CH(CH₃)₂) .

- IR Spectroscopy : Stretching vibrations for C-O (1050–1150 cm⁻¹) and N-H (if present, ~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isopropyl or methoxymethyl groups) confirm structure .

Q. What preliminary biological screening approaches are recommended to assess this compound's bioactivity?

Methodological Answer:

- In vitro assays : Prioritize enzyme inhibition (e.g., kinases, DHFR) due to pyrazole's known role in targeting active sites .

- Cell-based assays : Use standardized cell lines (e.g., HeLa, MCF-7) with cytotoxicity assays (MTT, resazurin) at 10–100 μM concentrations .

- Positive controls : Include structurally similar pyrazoles (e.g., 3-amino-5-isopropyl-1H-pyrazole derivatives) to benchmark activity .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the compound's interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with DHFR or kinases. Focus on hydrogen bonds between the methoxymethyl group and catalytic residues (e.g., Asp 94 in DHFR) .

- MD simulations : Run 50–100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across derivatives .

Q. What strategies should be employed when encountering contradictory results in biological activity assays?

Methodological Answer:

- Variable standardization : Replicate assays using identical cell lines (ATCC-verified), passage numbers, and serum batches .

- Dose-response validation : Test a wider concentration range (1 nM–1 mM) to rule out false negatives/positives .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazoles) to identify trends .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

Methodological Answer:

- Core modifications : Synthesize derivatives with varied substituents (e.g., halogenation at position 3, alkyl chain extension at position 1) .

- Pharmacophore mapping : Use MOE or Phase to identify critical groups (e.g., methoxymethyl as a hydrogen bond acceptor) .

- Data integration : Combine biological data (IC₅₀ values) with computational descriptors (e.g., electrostatic potential maps) to build predictive SAR models .

Q. Key Considerations for Data Interpretation

特性

IUPAC Name |

5-(methoxymethyl)-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-7(2)10-8(6-11-3)4-5-9-10/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKLSALGSQQCET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。